N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3S/c20-16-7-9-17(10-8-16)21(18-12-13-25(23,24)14-18)19(22)11-6-15-4-2-1-3-5-15/h1-5,7-10,12-13,18H,6,11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCBXYOSUXBNBEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-Substituted Propanamides with Spiro or Heterocyclic Moieties
Compounds such as N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8b–8k) share the propanamide core but differ in substituents. For example:
- Synthesis and Physical Properties : Yields for these analogs range from 90–100%, with melting points spanning 68–196°C. The target compound’s synthesis likely follows similar coupling reactions but incorporates a dihydrothiophene sulfone instead of a spiro-thia-azaspirodecan system .
- Solubility: Derivatives like 8b exhibit solubility in ethanol-water mixtures (0.5C₂H₅OH: 321.43 mg/mL), whereas the sulfone group in the target compound may improve aqueous solubility compared to non-sulfonated analogs .
Halogenated Phenylpropanamide Derivatives
- N-(4-Chloro-3-nitrophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide (): This compound features a nitro group at the 3-position of the chlorophenyl ring, which increases electron-withdrawing effects and may enhance reactivity in electrophilic substitution compared to the target compound’s unsubstituted chlorophenyl group .
- N-(3,4-Dichlorophenyl)propanamide (Propanil): A simpler herbicide with dual chloro-substituents.
Hydroxamic Acid Analogs
Compounds such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) replace the sulfone-dihydrothiophene with a cyclohexyl-hydroxamic acid group. Hydroxamic acids are known for metal-chelating properties (e.g., histone deacetylase inhibition), whereas the target compound’s sulfone may favor interactions with cysteine residues or sulfotransferases .
Enzyme Inhibition Potency
A study on halogen-substituted maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) revealed that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). This suggests that the 4-chlorophenyl group in the target compound may optimize a balance between steric bulk and electronic effects without sacrificing activity .
Antioxidant Activity
Hydroxamic acid derivatives like N-(4-chlorophenyl)-N-hydroxypropanamide exhibit radical-scavenging activity (e.g., DPPH assay), whereas the target compound’s sulfone group may redirect its mechanism toward anti-inflammatory or antiviral pathways, as seen in spiro-thiazolidinedione derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
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